
Dimethylthallanyl--water (1/1)
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Overview
Description
Dimethylthallanyl–water (1/1) is a compound that consists of dimethylthallanyl and water in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethylthallanyl–water (1/1) involves the reaction of dimethylthallanyl with water under controlled conditions. The synthetic route typically includes the following steps:
Synthesis of Dimethylthallanyl: This involves the reaction of thallium with dimethyl compounds under specific conditions to form dimethylthallanyl.
Formation of Dimethylthallanyl–water (1/1): The synthesized dimethylthallanyl is then reacted with water in a controlled environment to form the 1:1 compound.
Industrial Production Methods
In an industrial setting, the production of dimethylthallanyl–water (1/1) involves large-scale synthesis of dimethylthallanyl followed by its reaction with water. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Hydrolysis and Equilibrium Behavior
Organometallic compounds like dimethylthallanyl (Me₂Tl) often undergo hydrolysis in aqueous environments. Water can act as both a solvent and reactant, leading to equilibrium processes. For example:
Me2Tl+H2O⇌MeTl(OH)+CH3H
This reaction parallels water’s self-ionization (H₃O⁺ + OH⁻) , where the thallium center may coordinate with water molecules, stabilizing intermediates. Hydrolysis products could include thallium hydroxides or oxides, depending on pH and temperature.
Key factors influencing equilibrium :
-
pH : Acidic conditions may favor demethylation or protonation of intermediates.
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Concentration : Higher water concentration shifts equilibrium toward hydrolysis products.
-
Temperature : Increased temperature accelerates reaction rates but may affect stability of intermediates.
Coordination Chemistry and Solubility
Dimethylthallanyl’s interaction with water likely involves coordination complexes. Thallium(I) or (III) ions in aqueous solution often form hydrated species (e.g., Tl(H₂O)₆⁺). For dimethylthallanyl, water may displace weaker ligands (e.g., CH₃⁻) or stabilize the compound via hydrogen bonding.
Property | Value | Relevance |
---|---|---|
Solubility in water | Low (analogous to DMS ) | Limited reactivity under standard conditions |
Hydration energy | High (metallic nature) | Stabilizes charged intermediates |
Acid-Base Behavior
Thallium is a soft Lewis acid, and dimethylthallanyl may exhibit acid-base reactivity in water. For instance:
Me2Tl+OH−→MeTl(OH)−+CH3−
This mirrors acid-catalyzed hydration mechanisms , where water facilitates deprotonation or nucleophilic attack.
Reaction conditions :
-
Base : Strong bases (e.g., OH⁻) accelerate deprotonation.
-
pH : Neutral or basic conditions favor hydroxide-mediated pathways.
Environmental and Toxicological Implications
Thallium is highly toxic, and its interactions with water are critical for understanding environmental fate. For example:
-
Precipitation : High ionic strength may lead to insoluble thallium hydroxides .
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Bioaccumulation : Water-soluble species may interact with biological systems.
Reaction Type | Example Process | Toxicological Impact |
---|---|---|
Oxidation-Reduction | Tl⁺ → Tl³⁺ + 2e⁻ | Increased reactivity in aquatic systems |
Complexation | Tl⁺ + L → Tl(L)⁺ | Altered bioavailability |
Thermodynamic and Kinetic Considerations
Water’s role in reaction thermodynamics is evident in analogous systems. For instance:
-
Activation energy : Water lowers barriers in elimination reactions (E1 mechanisms) by stabilizing transition states .
-
Catalytic effects : Water may act as a catalyst in hydrolytic pathways, as seen in amide hydrolysis .
Parameter | Value | Source Analogy |
---|---|---|
Reaction enthalpy (ΔH) | Negative (exothermic) | Hydrolysis of organometallics |
Activation energy (Eₐ) | Moderate | Similar to E1 eliminations |
Analytical Considerations
Detecting and quantifying dimethylthallanyl–water complexes requires methods like:
-
Spectrophotometry : For colored intermediates (e.g., Tl–OH complexes).
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Chromatography : Separation of hydrolysis products.
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ICP-MS : Trace thallium analysis in aqueous samples.
Analytical Method | Application | Limitations |
---|---|---|
ICP-MS | Ultra-trace Tl detection | Requires precise calibration |
NMR | Structural elucidation of complexes | Limited for hydrolyzed species |
Scientific Research Applications
Dimethylthallanyl–water (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in industrial processes, such as the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylthallanyl–water (1/1) involves its interaction with molecular targets and pathways in the system. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dimethylthallanyl–water (1/1) can be compared with other similar compounds, such as:
Dimethylthallium: This compound is similar in structure but does not contain water. It has different chemical properties and applications.
Thallium Compounds: Other thallium compounds, such as thallium chloride and thallium sulfate, have different chemical properties and uses.
Properties
CAS No. |
53759-11-8 |
---|---|
Molecular Formula |
C2H8OTl |
Molecular Weight |
252.47 g/mol |
InChI |
InChI=1S/2CH3.H2O.Tl/h2*1H3;1H2; |
InChI Key |
CGTSAMZPGXRJJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Tl]C.O |
Origin of Product |
United States |
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